molecular formula C8H5BrFNO B8239665 5-Bromo-4-fluoroisoindolin-1-one

5-Bromo-4-fluoroisoindolin-1-one

Cat. No.: B8239665
M. Wt: 230.03 g/mol
InChI Key: NAYLHTSJCNHBOJ-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoroisoindolin-1-one is a halogenated isoindolinone derivative featuring bromine and fluorine substituents at positions 5 and 4 of the aromatic ring, respectively. Halogenated isoindolinones are widely used in medicinal chemistry as intermediates for kinase inhibitors and protease modulators due to their electron-withdrawing and steric effects .

Properties

IUPAC Name

5-bromo-4-fluoro-2,3-dihydroisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNO/c9-6-2-1-4-5(7(6)10)3-11-8(4)12/h1-2H,3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYLHTSJCNHBOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2F)Br)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-fluoroisoindolin-1-one typically involves the bromination and fluorination of isoindolinone derivatives. One common method includes the use of bromine and a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure selective substitution at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-fluoroisoindolin-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives of this compound.

Scientific Research Applications

5-Bromo-4-fluoroisoindolin-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoroisoindolin-1-one involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity to biological targets. The compound can inhibit or modulate the activity of enzymes and receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 5-bromo-4-fluoroisoindolin-1-one with structurally related compounds:

Compound Name CAS No. Molecular Formula Molecular Weight Substituent Positions Similarity Score Key Features
4-Bromoisoindolin-1-one 337536-15-9 C₈H₆BrNO 212.04 Br at C4 N/A Lacks fluorine; simpler halogenation
5-Bromo-7-fluoroisoindolin-1-one 957346-37-1 C₈H₅BrFNO 230.03 Br at C5, F at C7 0.64 Fluorine at C7 alters steric/electronic profile
4-Bromo-2-methylisoindolin-1-one 435273-55-5 C₉H₈BrNO 226.07 Br at C4, CH₃ at C2 0.82 Methyl group increases hydrophobicity

Key Observations :

  • Halogen Position : The placement of bromine and fluorine significantly impacts reactivity. For example, 4-bromoisoindolin-1-one lacks the electron-withdrawing fluorine, making it less polar than this compound .
  • Fluorine vs.

Physicochemical Properties

While solubility data for this compound is unavailable, analogs provide clues:

  • 4-Bromoisoindolin-1-one : Soluble in DMSO (10 mM stock solution), stable at room temperature (RT) .

Biological Activity

5-Bromo-4-fluoroisoindolin-1-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound is characterized by the presence of bromine and fluorine substituents on the isoindoline ring, which significantly influence its chemical reactivity and biological properties.

  • Chemical Formula : C₈H₅BrFNO
  • Molecular Weight : 230.03 g/mol
  • Structure : The compound features a bicyclic structure that contributes to its unique reactivity and biological interactions.

Research indicates that this compound functions primarily as a cyclin-dependent kinase (CDK) inhibitor . This mechanism involves binding to specific CDKs, which are crucial regulators of the cell cycle. By inhibiting these kinases, the compound can effectively disrupt cell proliferation, making it a candidate for anticancer therapies .

Biological Activities

  • Anticancer Properties :
    • Studies have shown that this compound exhibits significant anticancer activity against various cancer cell lines, including non-small cell lung cancer and colon cancer. Its ability to inhibit CDKs results in reduced tumor growth and increased apoptosis in cancer cells .
  • Antimicrobial Effects :
    • Preliminary investigations suggest that this compound may possess antimicrobial properties, indicating its potential utility in treating infections.
  • Binding Affinity Studies :
    • Interaction studies reveal that this compound has a high binding affinity for various biological targets, which is essential for its therapeutic efficacy.

Comparative Analysis with Related Compounds

The structural variations among isoindoline derivatives can lead to differences in biological activity. Below is a comparison table highlighting some related compounds:

Compound NameStructural FeaturesUnique Properties
5-Chloroisoindolin-1-oneChlorine substitution instead of bromineDifferent reactivity profile
7-Fluoroisoindolin-1-oneFluorine at the seventh positionVariation in biological activity
5-Bromo-7-fluoroisoindolin-1-oneBromine at the fifth and fluorine at seventhEnhanced reactivity due to dual halogen

The unique combination of bromine and fluorine in this compound enhances its potential for diverse chemical transformations compared to its analogs.

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

  • Case Study 1 : A study involving HT29 colon cancer cells demonstrated that treatment with varying concentrations (1, 3, 5, 15, and 30 µM) of the compound resulted in a dose-dependent decrease in cell viability, confirming its anticancer potential .
  • Case Study 2 : In vivo studies indicated that administration of this compound led to significant tumor reduction in animal models of non-small cell lung cancer, showcasing its therapeutic promise .

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